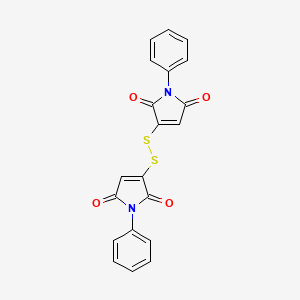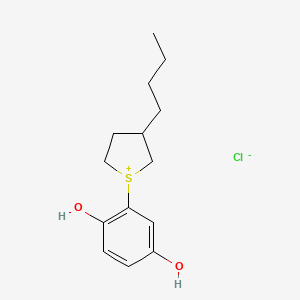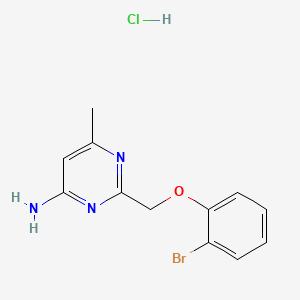
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of an amino group at the 4th position, a bromophenoxy group at the 2nd position, and a methyl group at the 6th position, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Amino Group: The amino group at the 4th position can be introduced via nucleophilic substitution reactions.
Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced through an etherification reaction, where a bromophenol reacts with a suitable leaving group on the pyrimidine ring.
Methylation: The methyl group at the 6th position can be introduced using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Pyrimidine, 4-amino-2-((2-chlorophenoxy)methyl)-6-methyl-, hydrochloride
- Pyrimidine, 4-amino-2-((2-fluorophenoxy)methyl)-6-methyl-, hydrochloride
- Pyrimidine, 4-amino-2-((2-iodophenoxy)methyl)-6-methyl-, hydrochloride
Uniqueness
Pyrimidine, 4-amino-2-((2-bromophenoxy)methyl)-6-methyl-, hydrochloride is unique due to the presence of the bromophenoxy group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine.
属性
CAS 编号 |
102207-67-0 |
|---|---|
分子式 |
C12H13BrClN3O |
分子量 |
330.61 g/mol |
IUPAC 名称 |
2-[(2-bromophenoxy)methyl]-6-methylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12BrN3O.ClH/c1-8-6-11(14)16-12(15-8)7-17-10-5-3-2-4-9(10)13;/h2-6H,7H2,1H3,(H2,14,15,16);1H |
InChI 键 |
PBEXGKJTWIBFDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)COC2=CC=CC=C2Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


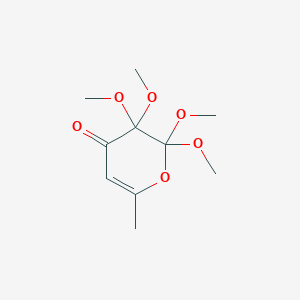

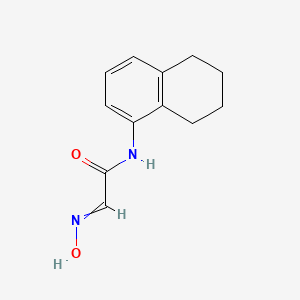
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
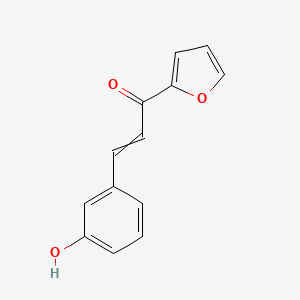
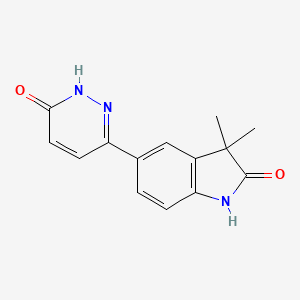
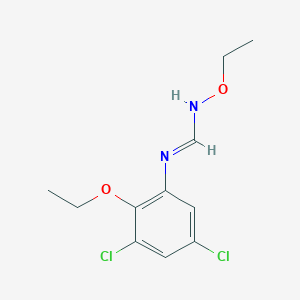

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
